2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide
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Overview
Description
The compound “2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide” is a derivative of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one . It’s part of a class of compounds that have shown potential as antimicrobial agents .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of a bromophenyl-dihydro-thioxopyrido-pyrimidinone with hydrazonoyl chlorides or the reaction of a hydrazino-pyrido-pyrimidinone with different aldehydes followed by cyclization of the products . The target products were obtained in high yield (86%) at 80°C using tert-butanol peroxide as an oxidant and ether as a solvent .
Molecular Structure Analysis
The geometry optimization of the molecular structure of the studied compound was carried out for the monomer and dimer with the use of the GAUSSIAN 16W program package .
Chemical Reactions Analysis
The synthesis of similar compounds involves a three-step reaction sequence. An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed for the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine .
Physical and Chemical Properties Analysis
The compound is a yellow solid with a melting point of 328–330 °C . The IR (KBr) spectrum shows peaks at 3,375, 3,100 (2NH), 1,701 (C=O). The 1H NMR (DMSO-d6) spectrum shows δ = 7.18–7.69 (m, 12H, Ar–H), 7.71 (s, 1H, pyridine-H), 8.21 (s, 1H, = CH), 11.80 (br.s, 2H, 2NH, D2O-exchangeable). The 13C NMR (DMSO-d6) spectrum shows δ = 111.27, 120.48, 122.88, 123.0, 126.34, 127.50, 129.58, 131.02, 131.47, 135.48, 137.48, 138.04, 148.25, 148.98, 151.75, 155.45, 158.78, 159.61, 162.01, 164.42 .
Scientific Research Applications
Anti-Asthma Agents
Research into triazolopyrimidine derivatives has revealed potential applications as anti-asthma agents. Compounds in this class have shown activity as mediator release inhibitors in human basophil histamine release assays. This suggests a potential avenue for therapeutic intervention in asthma through the modulation of inflammatory mediator release (Medwid et al., 1990).
Radioligands for Imaging
Derivatives of triazolopyrimidines, such as DPA-714 within the phenylpyrazolo[1,5-a]pyrimidineacetamide series, have been identified as selective ligands for the translocator protein (18 kDa). This is significant for the development of radioligands like [18F]DPA-714, which can be used in positron emission tomography (PET) imaging to study neuroinflammation and other pathological conditions (Dollé et al., 2008).
Antimicrobial Activity
The synthesis of novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines has demonstrated antimicrobial activity. These compounds represent a new class of agents with potential application in combating microbial infections (El‐Kazak & Ibrahim, 2013).
Anticancer and Antioxidant Agents
A series of triazolopyrimidines has been synthesized and evaluated for their biological activities, showing promise as anticancer and antioxidant agents. This highlights the potential of such compounds in the development of new treatments for cancer and in combating oxidative stress (Gilava et al., 2020).
Antibacterial Agents
Research has also focused on the development of 3-aryl/heteroaryl-5,7-dimethyl-1,2,4-triazolo[4,3-c]pyrimidines as antibacterial agents. These compounds have shown efficacy against a range of bacteria, suggesting a potential role in addressing antibiotic resistance (Kumar et al., 2009).
Mechanism of Action
Target of Action
Similar compounds have been tested for antiproliferative activities against various human cancer cell lines .
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that compounds with similar structures have been used as templates for designing new inhibitors . The interaction between these compounds and their targets often involves hydrogen bonding .
Biochemical Pathways
The antiproliferative activities suggest that it may interfere with cell division and growth pathways in certain cancer cells .
Pharmacokinetics
Similar compounds are often slightly soluble in dmso and methanol . This solubility can impact the bioavailability of the compound.
Result of Action
The antiproliferative activities suggest that it may inhibit the growth of certain cancer cells .
Action Environment
Similar compounds are often stored in dark places and under an inert atmosphere to maintain their stability .
Future Directions
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O3/c1-28-15-9-7-14(8-10-15)25-18-17(22-23-25)19(27)24(12-20-18)11-16(26)21-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCADHDKIAFIAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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